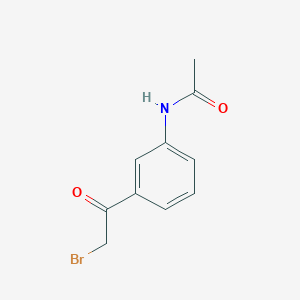

3'-Acetamido-2-bromoacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(2-bromoacetyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)12-9-4-2-3-8(5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMUCSJKSQYUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498032 | |

| Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30095-56-8 | |

| Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Acetamido-2-bromoacetophenone

Foreword: The Strategic Importance of 3'-Acetamido-2-bromoacetophenone

In the landscape of modern drug discovery and development, the strategic synthesis of highly functionalized molecular scaffolds is paramount. This compound emerges as a pivotal intermediate, embodying a versatile chemical architecture. Its structure, featuring a reactive α-bromo ketone, a meta-directing acetamido group, and an aromatic core, makes it a valuable precursor for a diverse range of heterocyclic compounds and pharmacologically active molecules. This guide provides a comprehensive, field-proven methodology for its synthesis and rigorous characterization, designed for researchers and scientists engaged in medicinal chemistry and organic synthesis. We will delve into the causality behind each experimental choice, ensuring a reproducible and validated protocol.

Part 1: Strategic Synthesis Pathway

The synthesis of this compound is most efficiently executed through a two-step sequence commencing with the commercially available 3'-aminoacetophenone. This pathway is predicated on protecting the reactive aniline group via acetylation, followed by a selective α-bromination of the ketone's methyl group. This approach circumvents the complexities associated with direct Friedel-Crafts reactions on aniline derivatives, which are often complicated by Lewis acid-base interactions with the amino group[1][2].

Step 1: N-Acetylation of 3'-Aminoacetophenone

The initial step involves the protection of the primary amine of 3'-aminoacetophenone as an acetamide. This transformation is critical for two primary reasons:

-

Deactivation and Directing Group Modification : The free amino group (-NH₂) is a potent activating group that would direct electrophiles to the ortho and para positions during bromination, leading to undesired aromatic substitution. Conversion to an acetamido group (-NHCOCH₃) moderates this activation and sterically hinders the ortho positions, ensuring the subsequent bromination occurs at the desired α-carbon of the acetyl group[2].

-

Prevention of Side Reactions : The nucleophilic amino group would readily react with the brominating agent or the Lewis acid catalyst used in alternative bromination strategies, consuming reagents and generating complex mixtures.

The acetylation is typically achieved using acetic anhydride, which reacts cleanly with the amine to form the amide and acetic acid as a benign byproduct[3].

Step 2: α-Bromination of 3'-Acetamidoacetophenone

The core transformation is the selective bromination of the methyl carbon adjacent to the ketone (the α-position). The mechanism for this reaction under acidic conditions proceeds through an acid-catalyzed enolization of the ketone. The resulting enol tautomer, with its electron-rich C=C double bond, acts as a nucleophile, attacking molecular bromine to yield the α-brominated product and hydrogen bromide[4].

Using a reagent like liquid bromine in a suitable solvent such as methanol or acetic acid is a common and effective method[5][6]. The choice of solvent is crucial; protic solvents can facilitate the enolization required for the reaction. The inherent toxicity and corrosive nature of liquid bromine necessitate stringent safety precautions during handling[7][8].

The overall synthetic pathway is visualized below.

Caption: Two-step synthesis of the target compound.

Part 2: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Adherence to safety protocols is mandatory. α-bromo ketones are potent lachrymators and are toxic; all manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE)[9][10].

Protocol 1: Synthesis of 3'-Acetamidoacetophenone

-

Apparatus Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charging : To the flask, add 3'-aminoacetophenone (10.0 g, 74.0 mmol) and deionized water (100 mL).

-

Reaction Initiation : While stirring vigorously, add acetic anhydride (8.2 mL, 88.8 mmol, 1.2 equivalents) dropwise over 10 minutes. The reaction is exothermic.

-

Reaction Completion : Stir the mixture at room temperature for 1 hour. A precipitate of the product will form.

-

Isolation : Cool the reaction mixture in an ice-water bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying : Wash the filter cake with three portions of cold deionized water (3 x 30 mL) to remove acetic acid and any unreacted starting material. Dry the product in a vacuum oven at 60°C to a constant weight.

-

Validation : The product should be an off-white to tan solid. A typical yield is 90-95%. The purity can be checked by melting point (literature: 128-131°C) and TLC analysis.

Protocol 2: Synthesis of this compound

CAUTION: Elemental bromine is highly corrosive, toxic, and causes severe burns. Handle only in a fume hood with neoprene gloves, a lab coat, and chemical splash goggles with a full-face shield[8]. Have a sodium thiosulfate solution ready for quenching any spills.

-

Apparatus Setup : In a 250 mL three-necked flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (containing sodium thiosulfate solution), dissolve 3'-acetamidoacetophenone (10.0 g, 56.4 mmol) in methanol (100 mL).

-

Catalyst Addition : Add 2-3 drops of concentrated hydrochloric acid to catalyze enolization[5].

-

Reagent Addition : In the dropping funnel, prepare a solution of bromine (2.9 mL, 56.4 mmol, 1.0 equivalent) in 20 mL of methanol. Add this solution dropwise to the stirred reaction mixture at room temperature over 30 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring : After the addition is complete, stir the reaction at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up : Carefully pour the reaction mixture into 300 mL of ice-cold water with stirring. The product will precipitate as a solid.

-

Isolation and Purification : Collect the crude solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude product from an ethanol/water mixture to afford the pure this compound as a crystalline solid.

-

Validation : A typical yield after recrystallization is 75-85%. The purity should be confirmed by melting point and the spectroscopic methods detailed in the next section.

Caption: General workflow for synthesis and validation.

Part 3: Comprehensive Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The data presented in the following tables are based on established principles of spectroscopy and data from analogous structures[11][12][13][14].

Table 1: ¹H NMR Spectral Data

(Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.10 | br s | 1H | NH -C=O | Amide proton, often broad. |

| ~ 7.85 | t, J ≈ 1.8 Hz | 1H | Ar-H (H-2') | Aromatic proton ortho to the bromoacetyl group. |

| ~ 7.65 | ddd, J ≈ 7.8, 2.0, 1.0 Hz | 1H | Ar-H (H-6') | Aromatic proton ortho to the acetamido group. |

| ~ 7.50 | ddd, J ≈ 8.2, 2.2, 1.0 Hz | 1H | Ar-H (H-4') | Aromatic proton para to the acetamido group. |

| ~ 7.40 | t, J ≈ 8.0 Hz | 1H | Ar-H (H-5') | Aromatic proton meta to both substituents. |

| 4.45 | s | 2H | C=O-CH₂ -Br | Methylene protons adjacent to bromine and carbonyl. |

| 2.22 | s | 3H | CH₃ -C=O | Methyl protons of the acetamido group. |

br s = broad singlet, s = singlet, ddd = doublet of doublet of doublets, t = triplet

Table 2: ¹³C NMR Spectral Data

(Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 190.5 | C =O (Ketone) | Ketone carbonyl carbon, deshielded. |

| ~ 168.8 | C =O (Amide) | Amide carbonyl carbon. |

| ~ 139.0 | Ar-C (C-3') | Aromatic carbon attached to the acetamido group. |

| ~ 138.0 | Ar-C (C-1') | Aromatic carbon attached to the bromoacetyl group. |

| ~ 129.5 | Ar-C (C-5') | Aromatic methine carbon. |

| ~ 124.8 | Ar-C (C-6') | Aromatic methine carbon. |

| ~ 120.5 | Ar-C (C-4') | Aromatic methine carbon. |

| ~ 119.8 | Ar-C (C-2') | Aromatic methine carbon. |

| ~ 30.8 | -C H₂-Br | Methylene carbon attached to bromine. |

| ~ 24.5 | -C H₃ | Methyl carbon of the acetamido group. |

Table 3: FT-IR and Mass Spectrometry Data

| Technique | Feature | Expected Value / Observation | Rationale |

| FT-IR | N-H Stretch | ~ 3300 cm⁻¹ (sharp) | Amide N-H bond vibration. |

| C=O Stretch (Amide I) | ~ 1685 cm⁻¹ (strong) | Amide carbonyl stretching. | |

| C=O Stretch (Ketone) | ~ 1700 cm⁻¹ (strong) | Ketone carbonyl stretching. | |

| Aromatic C=C Stretch | ~ 1600, 1550, 1480 cm⁻¹ | Benzene ring vibrations. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 255 | Corresponds to C₁₀H₁₀⁷⁹BrNO₂. |

| Isotope Peak (M+2) | m/z 257 | Corresponds to C₁₀H₁₀⁸¹BrNO₂. | |

| M⁺ / M+2 Ratio | ~ 1:1 | Characteristic isotopic signature of one bromine atom. | |

| Key Fragment | m/z 176 | Loss of Br radical ([M-Br]⁺). | |

| Key Fragment | m/z 134 | Loss of Br and ketene ([M-Br-CH₂CO]⁺). |

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. By understanding the chemical principles underpinning each step and employing rigorous analytical validation, researchers can confidently produce this key intermediate for application in pharmaceutical and materials science research. The protocols have been designed for reproducibility, emphasizing safety and purity to ensure the integrity of subsequent research endeavors.

References

-

PrepChem. Preparation of 3-acetamidophenol . PrepChem.com. [Link]

-

Sciencemadness.org. Friedel-Crafts acylation of anilides . Sciencemadness.org. [Link]

-

ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives . ResearchGate. [Link]

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

- Google Patents. EP1359141A1 - Method of friedel-crafts acylation of anilides.

-

Chemistry Stack Exchange. Does acetanilide undergo Friedel–Crafts reaction? . Chemistry Stack Exchange. [Link]

- Google Patents. JP2002205977A - Friedel-Crafts acylation reaction of anilides.

-

National Institutes of Health. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates . NIH. [Link]

-

Organic Syntheses. Acetophenone, 3-bromo- . Organic Syntheses. [Link]

-

Quora. What is bromination acetophenone? . Quora. [Link]

-

Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol . Zenodo. [Link]

-

Semantic Scholar. Selective Bromination of Acetophenone Derivatives with Bromine in Methanol . Semantic Scholar. [Link]

-

National Institutes of Health. 3'-Bromoacetophenone . PubChem. [Link]

- Google Patents. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.

- Google Patents. CN104557592A - Preparation method of p-acetamidophenol.

-

National Institutes of Health. Synthetic Access to Aromatic α-Haloketones . PMC. [Link]

-

Sdfine. allyl bromide - Safety Data Sheet . Sdfine. [Link]

- Google Patents. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.

-

Scribd. LANXESS-Bromine Safety Handling Guide . Scribd. [Link]

-

Unknown. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure . Unknown Source. [Link]

- Google Patents. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.

-

DergiPark. THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS . DergiPark. [Link]

-

ResearchGate. the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations . ResearchGate. [Link]

-

SpectraBase. 3'-Bromoacetophenone - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

viXra.org. Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone . viXra.org. [Link]

Sources

- 1. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. aksci.com [aksci.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. 2-Bromoacetophenone(70-11-1) 1H NMR [m.chemicalbook.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. 3'-Bromoacetophenone(2142-63-4) 13C NMR [m.chemicalbook.com]

- 14. vixra.org [vixra.org]

An In-depth Technical Guide to the Physicochemical Properties of N-[3-(2-bromoacetyl)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of N-[3-(2-bromoacetyl)phenyl]acetamide, a key intermediate in synthetic organic chemistry and drug discovery. This document is designed to equip researchers with the foundational knowledge necessary for its effective handling, characterization, and application in experimental workflows.

Introduction to a Versatile Chemical Entity

N-[3-(2-bromoacetyl)phenyl]acetamide, identified by its CAS number 30095-56-8, is a bifunctional molecule featuring both an acetamide group and a reactive α-bromoacetyl moiety. This unique structural arrangement makes it a valuable building block, particularly as an alkylating agent in the synthesis of more complex molecular architectures. The presence of the electrophilic α-carbon adjacent to the carbonyl group allows for facile reaction with a wide range of nucleophiles, a property extensively utilized in the construction of heterocyclic compounds and as a covalent modifier in chemical biology. Understanding its fundamental physicochemical characteristics is paramount for optimizing reaction conditions, developing analytical methods, and ensuring its stability and appropriate handling.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of N-[3-(2-bromoacetyl)phenyl]acetamide is critical for its successful application. These parameters influence its reactivity, solubility, and stability, thereby impacting reaction yields, purification strategies, and formulation development.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀BrNO₂ | - |

| Molecular Weight | 256.10 g/mol | [1] |

| CAS Number | 30095-56-8 | [1] |

| Appearance | White to off-white powder (Expected) | Inferred from related compounds |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Limited solubility in water is expected due to the aromatic and bromoacetyl groups. Soluble in organic solvents like ethanol, chloroform, and DMSO (Expected). | Inferred from related compounds[2] |

| LogP (calculated) | Not available. Experimental determination is recommended. | - |

Synthesis and Structural Elucidation

The synthesis of N-[3-(2-bromoacetyl)phenyl]acetamide is typically achieved through the bromination of its precursor, N-(3-acetylphenyl)acetamide. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.

Caption: General alkylation reaction of N-[3-(2-bromoacetyl)phenyl]acetamide.

Experimental Protocols for Physicochemical Characterization

I. Synthesis of N-[3-(2-bromoacetyl)phenyl]acetamide

This protocol is adapted from general procedures for the α-bromination of ketones.

-

Dissolution: Dissolve N-(3-acetylphenyl)acetamide in a suitable solvent such as glacial acetic acid.

-

Bromination: To the stirred solution, add a solution of bromine in the same solvent dropwise at a controlled temperature (typically room temperature or slightly below to manage exothermicity). The reaction progress can be monitored by the disappearance of the bromine color.

-

Quenching: After the reaction is complete (as indicated by TLC or the persistence of a slight bromine color), quench the reaction by adding a reducing agent such as sodium bisulfite solution to consume any excess bromine.

-

Precipitation and Isolation: Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acid and salts.

-

Drying and Recrystallization: Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent system, such as ethanol/water.

II. Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound. [3]

-

Sample Preparation: Add an excess amount of N-[3-(2-bromoacetyl)phenyl]acetamide to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). [3]2. Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [4]3. Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the supernatant by centrifugation or filtration through a non-binding filter.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

III. Determination of Lipophilicity (LogP) by Reverse-Phase HPLC

This method provides a rapid and reliable estimation of the octanol-water partition coefficient. [2]

-

System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.

-

Chromatography of Standards: Inject each standard compound and determine its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Calibration Curve: Plot the log(k) values of the standards against their known LogP values to generate a calibration curve.

-

Analysis of Test Compound: Inject a solution of N-[3-(2-bromoacetyl)phenyl]acetamide and determine its retention time and calculate its log(k) value.

-

LogP Determination: Interpolate the LogP value of the test compound from the calibration curve using its measured log(k) value.

IV. Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. [5]

-

Stress Conditions: Subject solutions of N-[3-(2-bromoacetyl)phenyl]acetamide to a variety of stress conditions as recommended by ICH guidelines, including:

-

Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative degradation: 3% H₂O₂ at room temperature.

-

Thermal degradation: Store the solid compound at elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify the major degradation products. This information helps to elucidate the degradation pathways and to establish the stability profile of the molecule.

Safety and Handling

N-[3-(2-bromoacetyl)phenyl]acetamide should be handled with care in a well-ventilated fume hood. As an α-bromo ketone, it is a potential lachrymator and skin irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier. [6]

Conclusion

References

Sources

- 1. 30095-56-8|N-(3-(2-Bromoacetyl)phenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3'-Acetamido-2-bromoacetophenone (CAS 30095-56-8): Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3'-Acetamido-2-bromoacetophenone, a versatile bifunctional reagent crucial in the landscape of organic synthesis and pharmaceutical development. We will delve into its chemical properties, establish a robust and logical synthetic pathway, explore its core reactivity, and present its applications as a valuable building block for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Core Characteristics and Physicochemical Properties

This compound, with the IUPAC name N-[3-(2-bromoacetyl)phenyl]acetamide, is a substituted acetophenone.[1] Its structure is distinguished by three key features: a central acetophenone core, a bromine atom at the alpha-position to the carbonyl group, and an acetamido group at the meta-position of the phenyl ring. This trifecta of functionalities makes it a highly valuable and reactive intermediate. The alpha-bromo ketone moiety serves as a potent electrophile, while the acetamido group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30095-56-8 | [1][3] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 g/mol | [1] |

| IUPAC Name | N-[3-(2-bromoacetyl)phenyl]acetamide | [1] |

| Synonyms | 2-Bromo-3'-acetaminoacetophenone, 3-Acetamidophenacyl bromide | [1][3][4] |

| Purity | Typically ≥96% | [3] |

Strategic Synthesis: A Validated Two-Step Approach

The synthesis of this compound is most logically and efficiently achieved through a two-step sequence starting from 3'-aminoacetophenone. This strategy involves first protecting the reactive amino group via acetylation, followed by the selective alpha-bromination of the ketone.

Caption: Overall synthetic workflow for this compound.

Step 1: Acetylation of 3'-Aminoacetophenone

Causality: The primary motivation for this initial step is to protect the amino group. The free amine in the starting material, 3'-aminoacetophenone, is nucleophilic and would react with the electrophilic brominating agent in the subsequent step, leading to undesired side products. Acetylation converts the amine into a less reactive amide, thereby directing the bromination to the desired alpha-carbon of the ketone.[5]

Protocol:

-

In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3'-aminoacetophenone in a suitable solvent such as glacial acetic acid.[5]

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 1.1 equivalents of acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product, N-(3-acetylphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the intermediate product.

Step 2: Alpha-Bromination of N-(3-Acetylphenyl)acetamide

Causality and Mechanism: The alpha-bromination of a ketone proceeds via an acid-catalyzed enol intermediate.[6][7] The acid protonates the carbonyl oxygen, making the alpha-proton more acidic. Deprotonation of the alpha-carbon forms a nucleophilic enol. This enol then attacks molecular bromine in an electrophilic addition, followed by deprotonation of the carbonyl oxygen to yield the final α-bromo ketone.[7] This mechanism is highly reliable for introducing a halogen at the carbon adjacent to a carbonyl group.[8]

Caption: Workflow for Hantzsch thiazole synthesis using the title compound.

Representative Protocol:

-

Dissolve 1.0 equivalent of this compound in a polar solvent like ethanol or DMF.

-

Add 1.0-1.2 equivalents of a selected thioamide (e.g., thiourea, thioacetamide).

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution) if necessary.

-

The product often precipitates upon cooling or addition to water. Collect the solid by filtration, wash, and purify by recrystallization or column chromatography.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. The following table summarizes the predicted data from standard analytical techniques.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the -COCH₃ protons (~δ 2.2 ppm).- Singlet for the -CH₂Br protons (~δ 4.4-4.7 ppm).- Aromatic protons in the δ 7.2-8.0 ppm range, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.- Broad singlet for the amide N-H proton (>δ 8.5 ppm). |

| ¹³C NMR | - Carbonyl carbon (~δ 190 ppm).- -CH₂Br carbon (~δ 30-35 ppm).- Acetyl methyl carbon (~δ 24 ppm).- Amide carbonyl carbon (~δ 169 ppm).- Aromatic carbons in the δ 120-140 ppm range. |

| IR (Infrared) | - Sharp C=O (ketone) stretch at ~1690-1710 cm⁻¹.- Sharp C=O (amide) stretch at ~1660-1680 cm⁻¹.- N-H stretch (amide) at ~3250-3350 cm⁻¹.- C-Br stretch at ~600-700 cm⁻¹. |

| Mass Spec (MS) | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

Safety and Handling

As an α-bromo ketone, this compound should be handled with care. Compounds of this class are typically irritants and lachrymators.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [9][10]* Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [10]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents. [9] Disclaimer: This information is based on the properties of structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in its predictable and versatile reactivity. The robust two-step synthesis provides reliable access to this compound, and its powerful electrophilic alpha-carbon serves as a linchpin for constructing complex heterocyclic systems relevant to pharmaceutical and materials science. Understanding the causality behind its synthesis and the mechanisms of its reactions allows researchers to confidently and efficiently incorporate this building block into their synthetic programs.

References

A curated list of sources used to compile this technical guide.

- Benchchem. An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 3-Bromo-2-oxocyclohexanecarboxamide.

- Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes.

- Alfa Chemistry. This compound. Labshake.

- PubChem. This compound | C10H10BrNO2 | CID 12431847.

- Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2025-03-09).

- Tetrahedron. 30095-56-8 | this compound - Thsci.

- Guidechem. This compound 30095-56-8 wiki.

- Blotz. CAS 30095-56-8 | 4656-9-51 | this compound.

- Huateng Pharma. This compound | CAS:30095-56-8.

- Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2023-01-29).

- Thermo Fisher Scientific. SAFETY DATA SHEET - 3'-Bromoacetophenone (2024-03-28).

- Master Organic Chemistry. Halogenation Of Ketones via Enols.

- Fisher Scientific. SAFETY DATA SHEET (2024-04-01).

- Alfa Aesar. SAFETY DATA SHEET - 3'-Bromoacetophenone (2025-09-12).

- Sigma-Aldrich. 3'-Aminoacetophenone 97.

- ChemicalBook. 3-Aminoacetophenone | 99-03-6.

- Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol.

- ResearchGate. (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.

- Simson Pharma Limited. N-(3-Acetylphenyl)acetamide | CAS No- 7463-31-2.

Sources

- 1. This compound | C10H10BrNO2 | CID 12431847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labshake.com [labshake.com]

- 4. 30095-56-8 | this compound | Tetrahedron [thsci.com]

- 5. 3-Aminoacetophenone | 99-03-6 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

spectral data for 3'-Acetamido-2-bromoacetophenone (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectral Data of 3'-Acetamido-2-bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifaceted organic compound with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of such compounds.

As of the latest literature review, publicly available, experimentally determined spectral data for this compound is not available. This guide, therefore, presents a comprehensive predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are grounded in the fundamental principles of spectroscopy and a comparative analysis of structurally related analogs. The methodologies and interpretations provided herein are designed to serve as a robust reference for researchers working with this molecule or similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be constructed.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key sample resonances. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[1][2]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans is typically required.[3]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to yield the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the bromoacetyl group, the methyl protons of the acetamido group, and the amide proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 | Singlet | 1H | H-2' | Deshielded by the adjacent carbonyl and acetamido groups. |

| ~ 7.8 | Doublet | 1H | H-6' | Ortho-coupled to H-5'. Deshielded by the carbonyl group. |

| ~ 7.5 | Triplet | 1H | H-5' | Ortho-coupled to H-4' and H-6'. |

| ~ 7.4 | Doublet | 1H | H-4' | Ortho-coupled to H-5'. |

| ~ 4.4 | Singlet | 2H | -COCH₂Br | Alpha to a carbonyl group and a bromine atom, leading to significant deshielding. |

| ~ 2.2 | Singlet | 3H | -NHCOCH₃ | Typical chemical shift for an acetamido methyl group. |

| ~ 8.0 | Singlet (broad) | 1H | -NH- | Amide proton, often broad and its chemical shift can vary with solvent and concentration. |

Rationale for Predictions: The chemical shifts of the aromatic protons are predicted based on the additive effects of the meta-acetamido and the acetyl groups. The singlet for H-2' arises from its position between two substituents. The methylene protons of the bromoacetyl group are expected to be significantly downfield due to the electron-withdrawing effects of both the carbonyl group and the bromine atom, similar to what is seen for 2-bromoacetophenone.[4] The acetamido methyl and amide proton shifts are based on typical values for N-substituted acetanilides.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195 | C=O (ketone) | Carbonyl carbons are highly deshielded and appear at the low-field end of the spectrum.[6] |

| ~ 169 | C=O (amide) | Amide carbonyls are also significantly deshielded. |

| ~ 140 | C-3' | Aromatic carbon attached to the nitrogen of the acetamido group. |

| ~ 138 | C-1' | Aromatic carbon attached to the acetyl group. |

| ~ 130 | C-5' | Aromatic CH. |

| ~ 125 | C-6' | Aromatic CH. |

| ~ 121 | C-4' | Aromatic CH. |

| ~ 118 | C-2' | Aromatic CH. |

| ~ 31 | -COCH₂Br | Methylene carbon attached to a carbonyl and a bromine atom. |

| ~ 25 | -NHCOCH₃ | Methyl carbon of the acetamido group. |

Rationale for Predictions: The chemical shifts are estimated based on known values for substituted acetophenones and acetanilides.[2][6] The carbonyl carbons are the most deshielded. The aromatic carbon shifts are influenced by the electron-donating acetamido group and the electron-withdrawing acetyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy of a Solid

For a solid sample like this compound, the KBr pellet method is a common and effective technique.

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also taken for correction.[7]

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, ketone, and aromatic functionalities.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 3300 | Medium | N-H stretch | Amide |

| ~ 3100-3000 | Weak | Aromatic C-H stretch | Aromatic Ring |

| ~ 1690 | Strong | C=O stretch | Ketone |

| ~ 1670 | Strong | C=O stretch (Amide I) | Amide |

| ~ 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~ 1550 | Medium | N-H bend (Amide II) | Amide |

| ~ 1250 | Medium | C-N stretch | Amide |

| ~ 600-500 | Medium-Weak | C-Br stretch | Alkyl Halide |

Rationale for Predictions: The presence of two carbonyl groups (ketone and amide) will likely result in two distinct, strong absorption bands in the 1700-1650 cm⁻¹ region. The N-H stretching frequency of the secondary amide is expected around 3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. The C-Br stretch is expected in the fingerprint region at lower wavenumbers. These predictions are based on established correlation tables and spectra of similar compounds.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that leads to significant fragmentation, which is useful for structural elucidation.[10]

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The sample is then heated to vaporize it into the gas phase.[11]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion, M⁺•).[10]

-

Fragmentation: The molecular ion, having excess energy, undergoes fragmentation to produce smaller, more stable ions.

-

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and then detected.

Predicted Mass Spectrum

The mass spectrum of this compound will provide the molecular weight and key fragmentation patterns.

-

Molecular Ion (M⁺•): The molecular weight of C₁₀H₁₀BrNO₂ is approximately 256.10 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 255 and 257.

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Loss of the bromine radical (•Br) from the molecular ion would lead to a fragment at m/z 176.

-

Loss of the bromoacetyl group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of •COCH₂Br, resulting in a fragment corresponding to the 3-acetamidoaniline radical cation at m/z 150.

-

Formation of the acylium ion: Loss of the •CH₂Br radical would result in the 3-acetamidobenzoyl cation at m/z 176.

-

Loss of ketene: The acetamido group can lose ketene (CH₂=C=O, 42 Da), leading to a fragment from the molecular ion at m/z 213 and 215.

-

| Predicted m/z | Proposed Fragment |

| 255, 257 | [M]⁺• (Molecular Ion) |

| 176 | [M - Br]⁺ |

| 150 | [M - COCH₂Br]⁺• |

| 176 | [M - CH₂Br]⁺ |

| 213, 215 | [M - CH₂CO]⁺• |

| 43 | [CH₃CO]⁺ |

Rationale for Predictions: The fragmentation patterns are predicted based on the known fragmentation behavior of ketones and amides.[12] The most prominent feature will be the isotopic signature of bromine. Alpha-cleavage adjacent to the carbonyl group is a very common fragmentation pathway for ketones.[12][13]

Conclusion

This guide provides a detailed predictive framework for the NMR, IR, and MS spectral data of this compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on established spectroscopic principles and data from analogous structures. While these predictions offer a strong foundation for spectral interpretation, it is imperative that they are ultimately validated against experimentally acquired data. This document is intended to be a valuable resource for researchers, aiding in the preliminary identification and structural characterization of this compound in the absence of a published reference spectrum.

References

-

ACS Publications. (n.d.). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Choudhary, A. (n.d.). SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. Retrieved from [Link]

- Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). The DFT-calculated IR spectrum of acetophenone (acp). Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum for acetophenone. a) in isolation and b) inside the.... Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Methylphenyl)acetamide. Retrieved from [Link]

-

ATB. (n.d.). N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ResearchGate. (n.d.). Measuring aromaticity by NMR. Retrieved from [Link]

-

YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]

-

YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. Retrieved from [Link]

-

Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone. Retrieved from [Link]

-

ACS Publications. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

-

ATB. (n.d.). 3-Aminoacetophenone | C8H9NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

University of Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-N-(3-methylphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. books.rsc.org [books.rsc.org]

- 4. 2-Bromoacetophenone(70-11-1) 1H NMR spectrum [chemicalbook.com]

- 5. 3-ACETAMIDOPHENOL(621-42-1) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. asdlib.org [asdlib.org]

- 13. m.youtube.com [m.youtube.com]

Solubility of 3-Acetamidophenacyl Bromide: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Acetamidophenacyl bromide is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and heterocyclic compounds. Its utility is fundamentally governed by its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of 3-Acetamidophenacyl bromide. It synthesizes theoretical principles based on molecular structure, offers a qualitative solubility profile derived from analogous compounds, and presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize 3-Acetamidophenacyl bromide in their work.

Introduction: The Significance of a Versatile Intermediate

3-Acetamidophenacyl bromide, with the chemical formula C₁₀H₁₀BrNO₂, is a bifunctional organic compound featuring a reactive α-bromoketone and a meta-substituted acetamido group on a phenyl ring.[1] The α-bromoketone moiety makes it a potent alkylating agent, ideal for introducing the acetamidophenacyl group into various nucleophilic substrates.[2] This reactivity is central to its application in the synthesis of diverse heterocyclic structures and as a precursor in medicinal chemistry.[3][4]

Understanding the solubility of this reagent is not merely an academic exercise; it is a critical prerequisite for its practical application. Proper solvent selection impacts:

-

Reaction Efficiency: Ensuring reactants are in the same phase is crucial for optimal reaction rates and yields.

-

Purification Strategy: Techniques like recrystallization and chromatography are entirely dependent on differential solubility.

-

Handling and Safety: Knowledge of solubility aids in preparing solutions and managing spills.

-

Drug Development: For downstream applications, solubility is a key determinant of a compound's potential bioavailability and formulation pathways.

This guide provides an in-depth exploration of these aspects, grounding theoretical predictions in practical, actionable experimental protocols.

Part 1: Physicochemical Principles Governing Solubility

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]

Molecular Structure Analysis of 3-Acetamidophenacyl Bromide:

-

Polar Moieties: The molecule contains several polar functional groups: a ketone (C=O), an amide (C=O, N-H), and a carbon-bromine bond (C-Br). These groups create dipoles and can participate in dipole-dipole interactions.

-

Hydrogen Bonding: The amide group has both a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the amide and ketone oxygens). This allows for strong interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that can act as acceptors (e.g., DMSO, DMF).

-

Nonpolar Moiety: The benzene ring is a significant nonpolar, hydrophobic component of the molecule.

-

Overall Polarity: The combination of these features results in a molecule of intermediate polarity. The computed XLogP3 value, a measure of lipophilicity, is 1.9, indicating a moderate preference for an organic phase over an aqueous one.[1]

Predicted Solubility Profile:

Based on this structural analysis, a predicted solubility profile can be established:

-

Water: Solubility is expected to be low. While the polar groups can interact with water, the nonpolar benzene ring presents a significant hydrophobic barrier.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is predicted, especially with heating. These solvents can engage in hydrogen bonding with the amide and carbonyl groups. Recrystallization of similar phenacyl bromides from ethanol is common, indicating high solubility at elevated temperatures and lower solubility at room temperature.[3][6]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): Good solubility is expected. These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions. DMF and DMSO are particularly effective due to their high polarity.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated. These solvents are of intermediate polarity and can effectively solvate the entire molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is predicted. These solvents cannot effectively interact with the polar amide and ketone functional groups. Diethyl ether may show some limited solubility due to the polarity of the ether oxygen.

Part 2: Qualitative Solubility Profile

While precise quantitative data for 3-Acetamidophenacyl bromide is not widely published, a reliable qualitative profile can be constructed from its use in synthetic procedures and data from structurally similar compounds like p-bromophenacyl bromide.[6]

| Solvent Class | Common Solvents | Predicted Solubility | Rationale & Common Application |

| Water | Water (H₂O) | Insoluble / Very Slightly Soluble | The molecule's significant nonpolar character from the benzene ring limits aqueous solubility.[2][7][8] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Sparingly Soluble at RT, Soluble when Heated | Capable of hydrogen bonding. Often used for recrystallization, leveraging the temperature-dependent solubility.[3][6][9] |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-dipole interactions effectively solvate the molecule. Often used as reaction solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | Solvents of intermediate polarity suitable for dissolving the compound at room temperature for reactions or chromatography. |

| Nonpolar | Hexanes, Petroleum Ether | Insoluble / Very Slightly Soluble | Used as anti-solvents in recrystallization or for washing crude product to remove nonpolar impurities.[9] |

| Ethers | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | Used as reaction solvents, though solubility may be less than in more polar aprotic solvents.[9] |

Part 3: Experimental Determination of Solubility

To move beyond prediction and qualitative assessment, direct experimental measurement is necessary. The following protocols provide robust methods for determining solubility in a laboratory setting.

Protocol 1: Qualitative Solubility Classification

This method provides a rapid classification of the compound's solubility in various solvents, following a standard organic chemistry laboratory procedure.[10][11][12]

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

3-Acetamidophenacyl bromide

-

Small test tubes (13x100 mm)

-

Vortex mixer or glass stirring rod

-

Graduated cylinder or micropipettes

-

Panel of test solvents (e.g., Water, Methanol, Acetone, Dichloromethane, Toluene, Hexane)

Procedure:

-

Preparation: Add approximately 25 mg of 3-Acetamidophenacyl bromide to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent in 0.25 mL increments.

-

Mixing: After each addition, cap and vortex (or stir vigorously with a glass rod) the mixture for 60 seconds.[5]

-

Observation: Visually inspect the tube for any remaining solid.

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Documentation: Continue adding solvent up to a total volume of 1.0 mL, recording observations after each increment. Repeat the process for each solvent in a fresh test tube.

Workflow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility determination.

Protocol 2: Quantitative Solubility Determination (Equilibrium Method)

This method determines the saturation solubility of the compound in a specific solvent at a controlled temperature.

Objective: To obtain a precise solubility value (e.g., in mg/mL or mol/L).

Materials:

-

3-Acetamidophenacyl bromide (excess amount)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of 3-Acetamidophenacyl bromide of known concentrations in the chosen solvent. Analyze them using the selected analytical method (e.g., HPLC-UV) to generate a standard curve of response vs. concentration.

-

Sample Preparation: Add an excess amount of solid 3-Acetamidophenacyl bromide to a vial containing a known volume (e.g., 5.0 mL) of the test solvent. "Excess" means enough solid remains undissolved at equilibrium.

-

Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This ensures the solvent is fully saturated.

-

Sample Extraction: After equilibration, allow the vials to stand undisturbed for several hours for the excess solid to settle.

-

Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

Dilution & Analysis: Accurately dilute the saturated solution with the solvent to a concentration that falls within the linear range of your standard curve. Analyze the diluted sample using the same analytical method.

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.

Workflow for Quantitative Solubility Measurement

Caption: Workflow for quantitative equilibrium solubility.

Part 4: Practical Applications in Research and Development

A thorough understanding of solubility is directly translatable to improved experimental design and process development.

Solvent Selection for Synthesis: For reactions involving 3-Acetamidophenacyl bromide, the ideal solvent must dissolve all reactants to ensure a homogeneous reaction mixture. Polar aprotic solvents like acetonitrile or DMF are often excellent choices as they provide good solubility without the potential for side reactions that protic solvents like alcohols might cause with the reactive bromide.

Purification by Recrystallization: Recrystallization is a powerful purification technique that relies on a compound being significantly more soluble in a hot solvent than in a cold one.

-

Ideal Solvent System: A good recrystallization solvent (or solvent pair) will dissolve 3-Acetamidophenacyl bromide completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).

-

Screening Process: Based on the qualitative profile, ethanol or an ethanol/water mixture would be a prime candidate for screening. The compound would be dissolved in a minimum amount of hot ethanol, and if crystallization does not occur upon cooling, water (an anti-solvent) can be added dropwise until turbidity appears, followed by cooling.

Chromatographic Purification: In column chromatography, solubility dictates the choice of the "strong" solvent used to load the compound onto the stationary phase and the composition of the mobile phase.

-

Loading: The crude product should be dissolved in a minimal amount of a strong solvent in which it is highly soluble (e.g., dichloromethane).

-

Mobile Phase: A typical mobile phase might be a mixture of a nonpolar solvent in which the compound is less soluble (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve good separation from impurities.

Conclusion

3-Acetamidophenacyl bromide is a valuable reagent whose effective use is underpinned by its solubility characteristics. This guide has established a robust framework for understanding and predicting its behavior across a range of common laboratory solvents. By integrating theoretical principles with qualitative observations and providing detailed, actionable protocols for quantitative measurement, we empower researchers to make informed decisions in synthesis, purification, and development. The methodologies presented herein serve as a self-validating system, enabling laboratories to generate precise solubility data tailored to their specific conditions and applications, thereby accelerating research and ensuring reproducible, high-quality outcomes.

References

Sources

- 1. 3'-Acetamido-2-bromoacetophenone | C10H10BrNO2 | CID 12431847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromophenacyl bromide | 18523-22-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chembk.com [chembk.com]

- 8. 3-BROMOPHENACYL BROMIDE | 18523-22-3 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. scribd.com [scribd.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. biosynth.com [biosynth.com]

- 18. fishersci.com [fishersci.com]

- 19. No results for search term "3D-FBA09556" | CymitQuimica [cymitquimica.com]

electrophilic sites of 3'-Acetamido-2-bromoacetophenone

An In-depth Technical Guide to the Electrophilic Sites of 3'-Acetamido-2-bromoacetophenone

Abstract

This compound is a multi-functional chemical intermediate of significant interest in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds for pharmaceutical development. Its reactivity is dictated by a nuanced interplay of its constituent functional groups: an α-bromo ketone system and a substituted aromatic ring. This technical guide provides a comprehensive analysis of the electrophilic centers within the molecule, grounded in fundamental principles of electronic effects and supported by established reaction mechanisms. We will dissect the hierarchy of electrophilicity, from the highly reactive α-carbon to the carbonyl carbon and the aromatic system, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.

Molecular Architecture and Electronic Landscape

To understand the reactivity of this compound, we must first analyze its structure and the electronic contributions of each functional group. The molecule comprises a benzene ring substituted at the 1 and 3 positions with an acetyl bromide group (-COCH₂Br) and an acetamido group (-NHCOCH₃), respectively.

-

The α-Bromo Ketone Moiety: This is the primary driver of the molecule's electrophilic character. The powerful electron-withdrawing nature of the carbonyl group (C=O) and the inductive effect of the bromine atom synergistically render the α-carbon (the carbon bearing the bromine) and the carbonyl carbon highly electron-deficient.

-

The Acetamido Group: This group significantly influences the electronic properties of the aromatic ring. The nitrogen's lone pair can be delocalized into the ring via resonance, increasing electron density at the ortho and para positions.[1][2] This makes the acetamido group an activating, ortho-, para-director for electrophilic aromatic substitution.[1][3] However, the adjacent carbonyl within the acetamido group does pull some of this electron density away, making it less activating than a simple amino (-NH₂) group.[1][4]

The following diagram illustrates the key reactive sites and the electronic push-pull effects within the molecule.

Caption: Key electrophilic sites in this compound.

Analysis of Electrophilic Sites

The molecule presents three potential regions for nucleophilic attack, with a clear hierarchy of reactivity.

Primary Electrophilic Site: The α-Carbon (Cα)

The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is the most potent electrophilic site. This high reactivity is a hallmark of α-haloketones and stems from two main factors:

-

Inductive Effect: The highly electronegative bromine atom polarizes the C-Br bond, withdrawing electron density and inducing a partial positive charge (δ+) on the α-carbon.

-

Carbonyl Activation: The adjacent carbonyl group further depletes electron density from the α-carbon through its own inductive and resonance effects.

This pronounced electron deficiency makes the α-carbon exceptionally susceptible to attack by a wide range of nucleophiles in a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.[5] The bromine atom serves as an excellent leaving group, facilitating the substitution.[6] This reactivity is the cornerstone of many synthetic applications, most notably the Hantzsch thiazole synthesis.[7][8]

Secondary Electrophilic Site: The Carbonyl Carbon

The carbonyl carbon is inherently electrophilic due to the significant difference in electronegativity between carbon and oxygen, resulting in a polarized C=O double bond. Nucleophiles can attack this carbon in a nucleophilic addition reaction.

However, in α-bromoacetophenones, a direct SN2 reaction at the α-carbon is generally much faster and kinetically favored over addition to the carbonyl carbon.[5] Computational studies on the reaction of α-bromoacetophenones with nucleophiles like the hydroxide ion have shown that a single transition state can exist where the nucleophile interacts with both the α- and carbonyl carbons.[9][10] The reaction pathway can then bifurcate post-transition state, leading to either substitution or addition, depending on the electronic nature of the substituents on the aromatic ring.[9][10] For most synthetic purposes, the α-carbon substitution is the predominant and expected outcome.

Tertiary Reactivity: The Aromatic Ring

While the primary electrophilic sites are attacked by nucleophiles, it is also crucial to consider the reactivity of the aromatic ring itself.

-

Nucleophilic Aromatic Substitution (SNAr): This type of reaction requires a highly electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group.[11] In this compound, the ring is activated by the electron-donating acetamido group, making it electron-rich and thus not a suitable substrate for SNAr.

-

Electrophilic Aromatic Substitution (EAS): In contrast, the electron-rich nature of the ring makes it a good nucleophile for reactions with electrophiles. The regioselectivity of such a reaction is governed by the directing effects of the existing substituents:

The powerful ortho-, para-directing influence of the acetamido group dominates, directing incoming electrophiles to the C2', C4', and C6' positions. However, steric hindrance from the adjacent bromoacetyl group at C1' and the acetamido group at C3' would likely favor substitution at the C4' and C6' positions.

Experimental Application: The Hantzsch Thiazole Synthesis

The premier reactivity of the α-carbon electrophile is expertly demonstrated and exploited in the Hantzsch thiazole synthesis, a classic and high-yielding method for constructing the thiazole ring system, a common scaffold in pharmaceuticals.[13][8] The reaction condenses an α-haloketone with a thioamide.[7][8]

The logical workflow for this synthesis is straightforward, beginning with the identification of the key reactive partners.

Caption: Logical workflow of the Hantzsch Thiazole Synthesis.

Protocol: Synthesis of N-(3-(2-amino-1,3-thiazol-4-yl)phenyl)acetamide

This protocol describes the synthesis of the corresponding aminothiazole from this compound and thiourea.

Materials & Equipment

| Material | Amount (5.0 mmol scale) | Purpose |

| This compound | 1.28 g (5.0 mmol) | Electrophile (α-haloketone) |

| Thiourea | 0.57 g (7.5 mmol) | Nucleophile (Thioamide) |

| Methanol | 5 mL | Solvent |

| 5% Sodium Carbonate (Na₂CO₃) Solution | 20 mL | Base for neutralization/precipitation |

| Standard laboratory glassware, stir plate, heating mantle, Buchner funnel | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 mmol) and thiourea (7.5 mmol). Causality: A slight excess of the thioamide ensures complete consumption of the limiting α-haloketone.

-

Solvent Addition: Add 5 mL of methanol to the flask. Methanol is an effective solvent for both reactants and facilitates the reaction.

-

Heating: Heat the mixture to a gentle reflux (approx. 65-70°C) with continuous stirring for 30-60 minutes. Causality: Heating provides the necessary activation energy for the SN2 reaction and subsequent cyclization steps. The reaction progress can be monitored by TLC.

-

Cooling & Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Neutralization and Isolation: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Stir the mixture vigorously. Causality: The initial product formed is the hydrobromide salt of the aminothiazole, which is soluble in methanol.[5] The weak base (Na₂CO₃) neutralizes the HBr salt, rendering the product neutral and causing it to precipitate out of the polar aqueous solution.[5]

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing & Drying: Wash the filter cake with a small amount of cold water to remove any inorganic salts. Allow the solid to air-dry or dry in a vacuum oven to obtain the final product.

Conclusion

The electrophilic character of this compound is definitively centered on the α-bromo ketone moiety. The α-carbon is the primary site of electrophilicity, readily undergoing SN2 reactions with a vast array of nucleophiles, a property that has been widely exploited in synthetic chemistry. The carbonyl carbon represents a secondary, less reactive electrophilic site. While the aromatic ring is electron-rich and acts as a nucleophile in electrophilic aromatic substitution, it is not susceptible to nucleophilic attack. A thorough understanding of this reactivity hierarchy is essential for designing efficient and regioselective synthetic routes for the development of novel chemical entities.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

-

PubChem. This compound. National Institutes of Health. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. A Study on Electrophilic Aromatic Substitution of Acetanilide. Available from: [Link]

-

Brainly. Explain why the acetamido group is an ortho, para-directing group. Why is it less effective. Available from: [Link]

-

Chemistry Stack Exchange. Directional nature of the acetamido group in electrophilic substitution reaction. Available from: [Link]

-

ACS Publications. Computational Study on the Reaction Pathway of α-Bromoacetophenones with Hydroxide Ion: Possible Path Bifurcation in the Addition/Substitution Mechanism. The Journal of Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. Electrophilic Aromatic Substitution. Available from: [Link]

-

PubMed. Computational study on the reaction pathway of α-bromoacetophenones with hydroxide ion: possible path bifurcation in the addition/substitution mechanism. National Library of Medicine. Available from: [Link]

-

Master Organic Chemistry. Nucleophiles and Electrophiles. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

-

Khan Academy. Nucleophilic substitution reactions. Available from: [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Computational study on the reaction pathway of α-bromoacetophenones with hydroxide ion: possible path bifurcation in the addition/substitution mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemhelpasap.com [chemhelpasap.com]

discovery and history of 3'-Acetamido-2-bromoacetophenone

An In-depth Technical Guide to 3'-Acetamido-2-bromoacetophenone: Synthesis, History, and Applications

Introduction

This compound is a substituted aromatic ketone that holds significance as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical precursors. Its structure, featuring an acetamido group and a reactive α-bromo ketone, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its historical context, a detailed synthesis protocol, its physicochemical properties, and its applications for researchers, scientists, and professionals in drug development.

Historical Context: The Legacy of Acetanilide

To understand the significance of the acetamido group in medicinal chemistry, it is essential to look back at the history of acetanilide. Discovered in 1886 by French scientists Arnold Cahn and Paul Hepp, acetanilide was one of the first synthetic drugs to possess both pain-relieving (analgesic) and fever-reducing (antipyretic) properties.[1] Marketed under the name Antifebrin, it offered an alternative to the limited pain relief options of the late 19th century, which primarily consisted of opiates, alcohol, and botanicals like willow bark.[1]